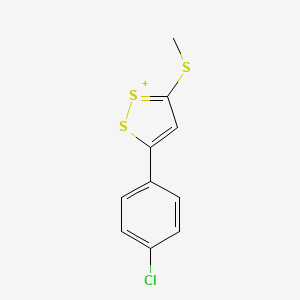
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide is a chemical compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring. This compound is characterized by the presence of a chlorophenyl group and a dithiol moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide typically involves the reaction of 4-chlorobenzaldehyde with a dithiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiol moiety can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds like 1,2-dithiol-3-thione and 1,2-dithiolane-4-carboxylic acid share structural similarities.
Chlorophenyl Derivatives: Compounds such as 4-chlorobenzaldehyde and 4-chlorophenylacetic acid.
Uniqueness
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide is unique due to the combination of the chlorophenyl group and the dithiol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59704-70-0 |
|---|---|
Molecular Formula |
C10H8ClS3+ |
Molecular Weight |
259.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyldithiol-1-ium |
InChI |
InChI=1S/C10H8ClS3/c1-12-10-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3/q+1 |
InChI Key |
DGYVRGHHMNGXKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=[S+]SC(=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















